2,4-Dinitromesitylene

描述

Molecular Architecture and Crystallographic Analysis

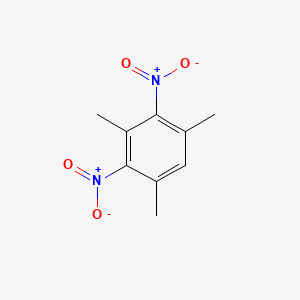

The molecular architecture of 2,4-dinitromesitylene exhibits a complex three-dimensional arrangement resulting from the interplay between electronic effects and steric hindrance. The compound crystallizes in the orthorhombic space group P 21 21 21 with four molecules per unit cell (Z = 4) and one molecule per asymmetric unit (Z' = 1). The crystal structure determination reveals precise geometric parameters that define the molecular conformation and packing arrangement.

The aromatic ring maintains its planar geometry despite the presence of bulky substituents, with the benzene ring serving as the central structural framework. The three methyl groups occupy positions 1, 3, and 5 on the benzene ring, creating a symmetrical substitution pattern characteristic of mesitylene derivatives. These methyl groups exhibit typical carbon-carbon bond lengths and maintain standard tetrahedral geometry around the carbon atoms.

The nitro groups represent the most structurally significant features of the molecule, occupying the 2 and 4 positions on the benzene ring. Crystallographic analysis reveals that these nitro groups are substantially twisted out of the aromatic plane, with dihedral angles of 55.04° and 63.23° respectively between the nitro group planes and the benzene ring plane. This significant deviation from planarity results from steric repulsion between the nitro groups and the adjacent methyl substituents, forcing the nitro groups to adopt energetically favorable conformations that minimize unfavorable interactions.

The crystal packing analysis demonstrates that molecules form stacks along the crystallographic a-axis direction, with adjacent molecules related by simple translation operations. The centroid-to-centroid separation between adjacent aromatic rings measures 4.136 Å, which exceeds the typical range for significant aromatic π-π stacking interactions. This extended separation suggests that the molecular packing is primarily governed by van der Waals forces rather than strong intermolecular interactions.

Intermolecular interactions within the crystal lattice are dominated by weak carbon-hydrogen to oxygen contacts, particularly involving the nitro group oxygen atoms as hydrogen bond acceptors. These interactions contribute to the overall stability of the crystal structure while maintaining the observed molecular conformation. The absence of strong hydrogen bonding donors in the molecular structure limits the formation of robust intermolecular networks, resulting in a packing arrangement that maximizes space-filling efficiency.

| Crystallographic Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P 21 21 21 |

| Unit Cell a | 4.136 Å |

| Unit Cell b | 13.916 Å |

| Unit Cell c | 17.194 Å |

| Unit Cell Angles | α = β = γ = 90.00° |

| Molecules per Unit Cell | 4 |

| Residual Factor | 0.123 |

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound provides comprehensive structural identification through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts and coupling patterns that confirm the molecular structure and substitution pattern. The proton nuclear magnetic resonance spectrum exhibits distinct signals corresponding to the aromatic protons and methyl group protons.

The aromatic region of the proton nuclear magnetic resonance spectrum displays signals at 7.94 and 7.33 parts per million, corresponding to the protons on the benzene ring. These chemical shifts reflect the deshielding effects of the electron-withdrawing nitro groups, which significantly affect the electronic environment of the aromatic protons. The downfield positioning of these signals relative to unsubstituted aromatic compounds confirms the presence of strongly electron-withdrawing substituents.

The methyl group regions of the spectrum show signals at 2.456 and 2.387 parts per million, representing the different chemical environments experienced by the methyl groups. The differentiation between these methyl group signals results from their varying proximity to the nitro substituents, with those methyl groups positioned closer to the nitro groups experiencing greater deshielding effects.

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through characteristic carbon chemical shifts. The spectrum reveals signals at 153.13, 148.24, 134.89, 129.51, 125.66, and 125.34 parts per million for the aromatic carbon atoms, with methyl carbon signals appearing at 17.60 and 14.25 parts per million. The downfield positioning of several aromatic carbon signals indicates their direct attachment to or proximity to the electron-withdrawing nitro groups.

Infrared spectroscopy analysis reveals characteristic vibrational frequencies that confirm the presence of specific functional groups within the molecular structure. The infrared spectrum exhibits strong absorption bands corresponding to nitro group stretching vibrations, typically observed in the regions around 1522 and 1339 wavenumbers. These frequencies correspond to the asymmetric and symmetric nitrogen-oxygen stretching modes of the nitro groups, providing definitive confirmation of their presence.

Additional infrared absorption features include carbon-hydrogen stretching vibrations observed around 3104 wavenumbers, corresponding to both aromatic and aliphatic carbon-hydrogen bonds present in the molecule. The spectrum also displays characteristic aromatic carbon-carbon stretching vibrations and methyl group deformation modes that support the proposed molecular structure.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation pattern information characteristic of the compound. The molecular ion peak appears at mass-to-charge ratio 210, corresponding to the calculated molecular weight of the intact molecule. Fragmentation patterns reveal characteristic losses associated with nitro group elimination and methyl group losses, providing additional structural confirmation.

| Spectroscopic Technique | Key Observations |

|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic protons: 7.94, 7.33 ppm; Methyl protons: 2.456, 2.387 ppm |

| ¹³C Nuclear Magnetic Resonance | Aromatic carbons: 153.13-125.34 ppm; Methyl carbons: 17.60, 14.25 ppm |

| Infrared Spectroscopy | Nitro stretching: 1522, 1339 cm⁻¹; Carbon-hydrogen stretching: 3104 cm⁻¹ |

| Mass Spectrometry | Molecular ion: m/z 210 |

Computational Modeling of Electronic Structure

Computational modeling of this compound electronic structure provides insights into the molecular orbital characteristics and electronic distribution that govern the compound's chemical behavior. The electronic structure calculations reveal the significant influence of the nitro groups on the overall electron density distribution within the molecule. The electron-withdrawing nature of the nitro substituents creates substantial perturbations in the aromatic π-electron system, leading to localized regions of electron deficiency on the benzene ring.

The highest occupied molecular orbital exhibits characteristics typical of nitroaromatic compounds, with significant contributions from the aromatic π-system and notable interactions with the nitro group orbitals. The electron density distribution shows depletion in regions adjacent to the nitro substituents, consistent with their strong electron-withdrawing effects. This electronic reorganization influences both the chemical reactivity and physical properties of the compound.

The lowest unoccupied molecular orbital demonstrates the presence of low-lying π* orbitals associated with the nitro groups, which contribute to the compound's potential for participating in electron-transfer reactions. The energy gap between the highest occupied and lowest unoccupied molecular orbitals provides information about the compound's electronic excitation properties and potential photochemical behavior.

Computational analysis of the molecular electrostatic potential reveals regions of positive and negative charge distribution across the molecular surface. The nitro group oxygen atoms exhibit significant negative electrostatic potential, making them potential sites for electrophilic interactions, while the aromatic ring carbons show regions of positive potential due to electron withdrawal by the nitro substituents.

The calculated dipole moment of the molecule reflects the asymmetric distribution of electron density resulting from the non-symmetrical arrangement of the nitro groups on the aromatic ring. This dipole moment influences the compound's intermolecular interactions and solubility characteristics in various solvents.

Comparative Structural Analysis with Nitroaromatic Analogues

Comparative analysis of this compound with related nitroaromatic compounds reveals distinctive structural features that result from the specific substitution pattern and steric environment. When compared to 2,4-dinitrotoluene, which contains a single methyl substituent, this compound exhibits more pronounced steric interactions due to the presence of three methyl groups. This increased steric crowding leads to greater distortion of the nitro groups from the aromatic plane, as evidenced by the larger dihedral angles observed in crystallographic studies.

The structural comparison with 2,4-dinitroanisole reveals the influence of different substituent types on molecular conformation. While 2,4-dinitroanisole contains a methoxy group that can participate in electronic interactions with the aromatic system, the methyl groups in this compound provide purely steric effects without significant electronic contribution beyond their weak electron-donating character.

Analysis of the crystal packing arrangements shows that this compound adopts a different packing motif compared to simpler dinitroaromatic compounds. The presence of three methyl groups creates a more bulky molecular shape that influences intermolecular interactions and prevents the formation of tight π-π stacking arrangements commonly observed in planar aromatic compounds.

The nitro group orientations in this compound differ significantly from those observed in 2,4-dinitrobromobenzene and 2,4-dinitrochlorobenzene derivatives. In the halogenated analogues, the smaller size of the halogen substituents results in less steric interference with the nitro groups, allowing them to adopt orientations closer to the aromatic plane. The bulky methyl groups in this compound force larger deviations from planarity, resulting in the observed dihedral angles of approximately 55° and 63°.

Spectroscopic comparisons reveal that the nuclear magnetic resonance chemical shifts of this compound differ from those of related compounds due to the combined effects of the multiple methyl substituents and their steric interactions with the nitro groups. The methyl group signals appear at different chemical shifts compared to those in less substituted analogues, reflecting the unique electronic environment created by the specific substitution pattern.

The infrared spectroscopic characteristics of this compound show similarities to other dinitroaromatic compounds in terms of nitro group vibrational frequencies, but exhibit distinctive features in the carbon-hydrogen stretching and bending regions due to the presence of multiple methyl groups. These spectroscopic differences provide valuable fingerprint information for compound identification and structural confirmation.

| Compound | Nitro Group Dihedral Angles | Crystal System | Packing Motif |

|---|---|---|---|

| This compound | 55.04°, 63.23° | Orthorhombic | Translation stacks |

| 2,4-Dinitrotoluene | Smaller deviations | Different | Varied interactions |

| 2,4-Dinitroanisole | Intermediate values | Different | Electronic interactions |

属性

IUPAC Name |

1,3,5-trimethyl-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-5-4-6(2)9(11(14)15)7(3)8(5)10(12)13/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMLQCPPVSVIDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30209645 | |

| Record name | 2,4-Dinitromesitylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608-50-4 | |

| Record name | 1,3,5-Trimethyl-2,4-dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dinitromesitylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dinitromesitylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dinitromesitylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dinitromesitylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: 2,4-Dinitromesitylene can be synthesized through the nitration of mesitylene. The process involves the following steps :

Nitration Reaction: Mesitylene is reacted with a mixture of concentrated nitric acid and acetic anhydride. The reaction is carried out at a controlled temperature between 15°C and 20°C.

Isolation: The reaction mixture is then poured into ice water, and the product is extracted using ether.

Purification: The crude product is purified by recrystallization from methyl alcohol.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

化学反应分析

Types of Reactions: 2,4-Dinitromesitylene undergoes various chemical reactions, including:

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro groups influence the reactivity of the benzene ring.

Common Reagents and Conditions:

Substitution: Electrophiles such as halogens or sulfonic acids in the presence of a Lewis acid catalyst.

Major Products:

Reduction: The major product is 2,4-diaminomesitylene.

Substitution: Depending on the electrophile, various substituted derivatives of this compound can be formed.

科学研究应用

Chemical Synthesis

Precursor in Organic Synthesis

2,4-Dinitromesitylene serves as a crucial precursor in the synthesis of several organic compounds. It is utilized in the production of dyes, pharmaceuticals, and agrochemicals due to its reactivity stemming from the nitro groups attached to the aromatic ring. The compound can undergo various chemical reactions, including:

- Reduction Reactions : The nitro groups can be reduced to amino groups using hydrogenation methods with catalysts like palladium on carbon or Raney nickel. This transformation is significant for synthesizing amine derivatives such as 2,4-diaminomesitylene.

- Electrophilic Aromatic Substitution : The compound can participate in electrophilic aromatic substitution reactions, where the presence of nitro groups alters the reactivity of the benzene ring. This allows for the introduction of other functional groups onto the aromatic system.

Material Science

Development of Advanced Materials

In material science, this compound is investigated for its potential in developing advanced materials with specific optical and electronic properties. Its unique structure allows for modifications that can enhance material characteristics such as conductivity and light absorption.

- Optoelectronic Devices : The compound's properties make it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Researchers are exploring ways to incorporate this compound into polymer matrices to improve device performance.

Biological Research

Biochemical Probes and Drug Development

There is growing interest in this compound within biological research contexts. Its ability to interact with biological molecules positions it as a potential biochemical probe.

- Drug Development : Studies are ongoing to evaluate its efficacy as a drug candidate due to its structural features that may allow it to modulate biological pathways. The reduction of nitro groups to amino derivatives can lead to compounds that exhibit biological activity against various targets.

- Toxicological Studies : Understanding the toxicity profile of this compound is essential for evaluating its safety in potential applications. Research has shown varying levels of toxicity across different species, which informs regulatory assessments and safety guidelines .

Table 1: Summary of Research Findings on this compound

作用机制

The mechanism of action of 2,4-dinitromesitylene primarily involves its nitro groups. These groups can undergo reduction to form amino derivatives, which can interact with various molecular targets. The pathways involved include:

Reduction Pathway: The nitro groups are reduced to amino groups, which can then participate in further chemical reactions.

Electrophilic Substitution Pathway:

相似化合物的比较

Comparison with Structurally Similar Compounds

Dinitrotoluenes (DNTs)

DNTs are isomers of nitro-substituted toluene (C₇H₆N₂O₄). The most common isomers are 2,4-DNT (CAS 121-14-2) and 2,6-DNT (CAS 606-20-2). Key comparisons with 2,4-dinitromesitylene include:

Physical Properties

- Structural Influence : The three methyl groups in this compound increase steric hindrance and reduce water solubility compared to DNTs, which have only one methyl group .

Chemical Reactivity

- Electrophilic Substitution : The electron-donating methyl groups in this compound deactivate the aromatic ring, making further nitration or sulfonation more challenging than in DNTs. In contrast, DNTs are more reactive due to the absence of steric bulk .

- Reduction: this compound can be reduced to diaminomesitylene (used in hydrogen-bonded polymers), whereas DNTs are reduced to toluenediamines, precursors for polyurethanes .

Other Nitrated Mesitylene Derivatives

2-Bromo-4,6-dinitromesitylene

- Synthesis : Produced via bromination of this compound, but conventional methods yield impurities like 2,4,6-trinitromesitylene .

- Applications: Serves as a monomer for fluorinated polymers (e.g., 2-perfluorooctyl-4,6-dinitromesitylene) .

Diaminomesitylene

Nitrated Heteroaromatics

Compounds like 2,4-dinitrophenol and 2,4-dinitroanisole share nitro group reactivity but lack methyl substituents. These compounds exhibit higher acidity and solubility in polar solvents compared to this compound .

Research Implications

- Polymer Science : The stability and steric effects of this compound make it valuable for heat-resistant polymers .

生物活性

2,4-Dinitromesitylene (DNM), with the chemical formula C₈H₈N₂O₄, is a nitroaromatic compound that has garnered attention due to its potential biological activities and applications in various fields, including environmental science and toxicology. This article reviews the biological activity of DNM, focusing on its effects on different biological systems, mechanisms of action, and relevant case studies.

- Molecular Weight : 184.16 g/mol

- CAS Number : 608-50-4

- Structure : DNM consists of a mesitylene core (1,3,5-trimethylbenzene) with two nitro groups positioned at the 2 and 4 positions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Toxicity Studies

- Immunological Effects

- Ecotoxicological Impact

1. Toxicity Studies

Research has shown that DNM exhibits varying degrees of toxicity across different organisms. A notable study indicated that DNM can induce oxidative stress and cytotoxicity in mammalian cell lines. For instance:

- Cell Lines Tested : Human liver (HepG2) and lung (A549) cells.

- Findings : Exposure to DNM resulted in increased levels of reactive oxygen species (ROS) and subsequent apoptosis in these cell lines, suggesting a mechanism involving oxidative damage .

2. Immunological Effects

The immunological impact of DNM has been explored through its interactions with immune cells. A study highlighted the following:

- Mechanism : DNM can modify immune responses by altering cytokine production in lymphocytes.

- Case Study : In experiments involving murine models, DNM exposure led to an increase in pro-inflammatory cytokines such as TNF-α and IL-6, indicating a potential role in promoting inflammatory responses .

3. Ecotoxicological Impact

The ecotoxicological effects of DNM have been documented in aquatic environments:

- Species Sensitivity : A comparative study showed that Daphnia pulex was particularly sensitive to DNM exposure, with an LC50 value of approximately 15 mg/L .

- Chronic Effects : Long-term exposure studies indicated significant reproductive impairment in cladocerans at concentrations as low as 10 mg/L .

Data Table: Summary of Biological Activity

The mechanisms underlying the biological activity of DNM are complex and multifaceted:

- Oxidative Stress : The generation of ROS upon cellular exposure leads to oxidative damage, which is a common pathway for inducing cytotoxic effects.

- Immune Modulation : By influencing cytokine profiles, DNM may alter immune responses, potentially leading to hypersensitivity or autoimmune reactions.

常见问题

Q. How should researchers document and share spectral data for this compound to ensure reproducibility?

- Methodological Answer : Adhere to FAIR data principles:

- Deposit raw NMR/MS data in repositories like Chemotion or RADAR4Chem with metadata (e.g., solvent, instrument parameters) .

- Publish synthetic protocols using ELNs (Electronic Lab Notebooks) with step-by-step video annotations for critical steps (e.g., recrystallization).

Q. What statistical methods are appropriate for analyzing contradictory toxicity data in ecotoxicological studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。